ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. The process starts with the preparation of the core pyrano[3,2-b]pyran structure, followed by the introduction of the amino, hydroxymethyl, and nitrophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the nitro group would produce an amino derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[3,2-b]pyran derivatives with different substituents
Uniqueness
What sets ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate apart is its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Biological Activity
Ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through various methods involving multi-component reactions. A notable approach includes the use of eco-friendly catalysts and ultrasound-assisted techniques, which enhance yield and reduce reaction times. The molecular formula for this compound is C18H16N2O5 with a molecular weight of 388.3 g/mol .
1. Anticancer Activity
Research indicates that derivatives of pyrano[3,2-b]pyrans exhibit promising anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, including WiDr (colon cancer), T47D (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 30.89 to 87.89 µg/mL .
Table 1: Anticancer Activity of Pyrano[3,2-b]pyran Derivatives
Cell Line | IC50 (µg/mL) |
---|---|
WiDr | 60.68 |
T47D | 30.89 |
HeLa | 87.89 |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging activity. Compounds with electron-donating groups at the 8-position exhibited stronger antioxidant effects compared to those without such substitutions .
3. Enzyme Inhibition
Docking studies have revealed that certain derivatives can inhibit human dopamine D3 receptors, which are implicated in neuropsychiatric disorders. This suggests potential applications in treating conditions like schizophrenia and addiction .
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of this compound derivatives demonstrated their ability to inhibit cyclin-dependent kinase-2 (CDK2), a target for cancer therapy. The derivatives showed significant cytotoxicity against HCT-116 cells with an IC50 value of 75.10 µM .
Case Study 2: Antioxidant Properties
In another investigation, the antioxidant activity was measured against standard compounds like α-tocopherol and butylated hydroxytoluene (BHT). The synthesized derivatives displayed good free radical scavenging activity, indicating their potential use as natural antioxidants in food and pharmaceutical industries .
Properties
IUPAC Name |
ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O8/c1-2-26-18(23)14-13(10-5-3-4-6-11(10)20(24)25)16-15(28-17(14)19)12(22)7-9(8-21)27-16/h3-7,13,21H,2,8,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOYVDVFHOPVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3[N+](=O)[O-])OC(=CC2=O)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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